molecular formula C11H10ClN3O2S B186373 4-(4-Chloroanilino)-3-pyridinesulfonamide CAS No. 56175-92-9

4-(4-Chloroanilino)-3-pyridinesulfonamide

Cat. No. B186373
CAS RN: 56175-92-9
M. Wt: 283.73 g/mol
InChI Key: DYKKJJAURORKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloroanilino)-3-pyridinesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as an immunosuppressive agent. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Scientific Research Applications

Synthesis and Structural Characteristics

Synthesis Methods : 4-(4-Chloroanilino)-3-pyridinesulfonamide has been synthesized through various methods. Pei (2002) investigated sulfonation, chlorination, and amination reactions, aiming to save reaction time and simplify procedures, achieving an overall yield of 41% (Pei, 2002). Zhang De-jun (2006) improved the processes of chlorization, condensation, and purification, attaining a total yield of 75% (Zhang De-jun, 2006).

Crystal and Molecular Structures : Zhou et al. (2015) synthesized R- and S-isomers of a related compound, studied their crystal structures, and explored their stereochemistry through various methods. This study also provided insights into the binding modes of the isomers (Zhou et al., 2015). Akiri et al. (2012) conducted a systematic structural study of pyridinesulfonic acid and pyridinesulfonamide functional groups, discussing their hydrogen bonding and molecular packing, crucial for polymorph screening in drug development (Akiri et al., 2012).

Applications in Drug Development and Anticancer Activity

Carbonic Anhydrase Inhibition : Brzozowski et al. (2010) synthesized a series of novel 4-substituted-3-pyridinesulfonamides and investigated their inhibition of various carbonic anhydrase isoforms, crucial for drug development targeting specific diseases (Brzozowski et al., 2010). Szafrański and Sławiński (2015) synthesized novel compounds with potential anticancer activity, demonstrating the versatility of 4-(4-Chloroanilino)-3-pyridinesulfonamide derivatives in developing treatments for various cancers (Szafrański & Sławiński, 2015).

Herbicidal Activities : Ma et al. (2008) synthesized and screened 4-monosubstituted pyrimidine pyridyl sulfonylureas for herbicidal activities, showcasing the compound's potential in agricultural applications (Ma et al., 2008).

properties

CAS RN

56175-92-9

Product Name

4-(4-Chloroanilino)-3-pyridinesulfonamide

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

4-(4-chloroanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H10ClN3O2S/c12-8-1-3-9(4-2-8)15-10-5-6-14-7-11(10)18(13,16)17/h1-7H,(H,14,15)(H2,13,16,17)

InChI Key

DYKKJJAURORKBH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)S(=O)(=O)N)Cl

Other CAS RN

56175-92-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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